2-Cyano-3-(thiazol-2-yl)acrylic acid

Descripción general

Descripción

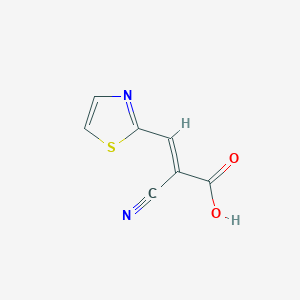

2-Cyano-3-(thiazol-2-yl)acrylic acid is an organic compound with the molecular formula C7H4N2O2S It is characterized by the presence of a cyano group (–CN) and a thiazole ring, which contribute to its unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(thiazol-2-yl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing thiazole-2-carbaldehyde with cyanoacetic acid in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Acylation Reactions

The acrylic acid moiety and thiazole nitrogen enable functionalization via acylation. For instance:

-

Acetylation : Reaction with acetyl chloride in the presence of DIPEA (N,N-diisopropylethylamine) yields acetylated derivatives.

-

Benzoylation : Benzoyl chloride under similar conditions produces benzoylated analogs .

Table 2: Acylation Reaction Outcomes

| Substrate | Acylating Agent | Base | Solvent | Product Yield | Source |

|---|---|---|---|---|---|

| 2-Cyano-3-(thiazol-2-yl)acrylic acid | Acetyl chloride | DIPEA | DCM | 77% (assay) | |

| This compound | Benzoyl chloride | DIPEA | DCM | 60% (assay) |

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles. For example:

-

Hydrazine-mediated cyclization : Reacting with carbohydrazides forms thiazole-hydrazinyl hybrids, as demonstrated in the synthesis of antimicrobial agents .

-

Mechanism : Nucleophilic attack by hydrazine at the cyano group, followed by cyclodehydration.

Table 3: Cyclization Reaction Parameters

| Reagent | Conditions | Product Class | Yield | Source |

|---|---|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | DMF, K₂CO₃, 80°C | Thiazole-hydrazinyl hybrids | 67–85% |

Stability and Handling Considerations

Comparative Reactivity Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Cyano-3-(thiazol-2-yl)acrylic acid has shown promising potential as an anticancer agent . Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for developing cancer therapies. It has demonstrated activity against various cancer cell lines, including colon and breast cancer cells .

Mechanisms of Action :

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6, which are implicated in inflammatory diseases .

- Antioxidant Activity : It exhibits antioxidant properties that help protect cells from oxidative stress .

- Enzyme Inhibition : The compound acts on protein kinases associated with cancer cell growth .

The biological activity of this compound extends beyond anticancer effects. It has been studied for its interactions with biological macromolecules such as DNA and proteins, indicating its potential as a DNA-binding agent . This interaction could lead to cytotoxic effects against certain types of cancer .

Materials Science

In addition to its medicinal applications, this compound is being explored for use in developing new materials with specific electronic or optical properties. Its unique structural features allow it to serve as a building block in synthesizing more complex organic molecules .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines at micromolar concentrations, suggesting its potential as a lead compound for further drug development .

- DNA Interaction Studies : Research has indicated that this compound binds effectively to DNA, leading to alterations in cellular processes that could inhibit tumor growth .

- Material Development : In materials science, the compound has been utilized to synthesize polymers with enhanced electrical conductivity, showcasing its versatility beyond medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 2-Cyano-3-(thiazol-2-yl)acrylic acid involves its interaction with molecular targets, such as enzymes and receptors. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Cyano-3-(pyrazol-4-yl)acrylic acid

- 2-Cyano-3-(thien-2-yl)acrylic acid

- 2-Cyano-3-(pyrid-2-yl)acrylic acid

Uniqueness

2-Cyano-3-(thiazol-2-yl)acrylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in certain chemical reactions and stronger binding affinity to specific biological targets, making it a valuable compound in various research applications .

Actividad Biológica

2-Cyano-3-(thiazol-2-yl)acrylic acid (CTAA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

CTAA exhibits several biological activities, primarily related to its role as an anti-inflammatory and anticancer agent. The mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : CTAA has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the pathogenesis of various inflammatory diseases .

- Antioxidant Properties : The compound demonstrates antioxidant activity, which helps mitigate oxidative stress-related damage in cells .

- Enzyme Inhibition : CTAA acts as an inhibitor for specific protein kinases involved in cancer cell proliferation, thus exhibiting potential as an anticancer agent .

Therapeutic Applications

CTAA's biological activities suggest several therapeutic applications:

- Anti-inflammatory Treatments : Due to its ability to inhibit inflammatory cytokines, CTAA could be beneficial in treating conditions like arthritis and inflammatory bowel disease.

- Cancer Therapy : Its role as a protein kinase inhibitor positions it as a candidate for cancer therapy, particularly in tumors characterized by abnormal growth factor signaling .

- Neuropathic Pain Management : Preliminary studies indicate that CTAA may also play a role in managing neuropathic pain through modulation of pain pathways .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of CTAA in a murine model of arthritis. Results indicated that treatment with CTAA significantly reduced joint swelling and levels of inflammatory markers compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated joints, supporting its potential use in inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that CTAA effectively inhibited cell proliferation. The compound induced apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins. This suggests that CTAA may serve as a lead compound for developing novel anticancer therapies.

Data Table

The following table summarizes the key findings related to the biological activity of this compound.

Propiedades

IUPAC Name |

(E)-2-cyano-3-(1,3-thiazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c8-4-5(7(10)11)3-6-9-1-2-12-6/h1-3H,(H,10,11)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHDBRAKMOMJIV-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.